![molecular formula C11H12F3N B13165515 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
Description
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2 |
InChI Key |
ZBSMXVIYDHCTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Data Table Summarizing Preparation Parameters
Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|---|
1 | Cyclopropanation | Styrene + Diazomethane or Simmons–Smith reagent | DCM or Ether | 0–25 | 2–6 hours | 70–85 | Stereoselective cyclopropane |
2 | Trifluoromethylation | CF3I or CF3SO2Na with Cu/Pd catalyst | DMF or DMSO | 50–100 | 4–12 hours | 65–80 | Regioselective para substitution |
3 | Amination | Reductive amination with NH3 + NaBH3CN or nucleophilic substitution | MeOH or EtOH | 25–80 | 6–24 hours | 75–90 | High purity after purification |
Research Outcomes and Analytical Data
- The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, as demonstrated by increased cellular uptake in biological assays.
- The cyclopropane ring confers conformational rigidity, which is crucial for selective binding in medicinal chemistry applications.
- Purity levels exceeding 95% have been achieved consistently using chromatographic and recrystallization methods, verified by NMR and mass spectrometry.
- The compound’s melting point is reported around 168–169 °C, consistent with literature values for similar cyclopropane amines.
Comparative Notes on Alternative Synthetic Routes
- Some patents describe multi-step syntheses involving protected intermediates and carbamate derivatives to improve selectivity and yield, particularly for related kinase inhibitor compounds bearing trifluoromethylated cyclopropane amines.
- Industrial scale synthesis emphasizes greener solvents and catalytic efficiency to reduce environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine group to an amide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of methylated or amidated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
- CAS Number : 1394042-04-6 (hydrochloride salt)
- Molecular Formula : C₁₁H₁₃ClF₃N (hydrochloride form)
- Structure : Features a cyclopropane ring directly bonded to an amine group and a benzyl substituent with a trifluoromethyl (-CF₃) group at the para position.
Comparison with Structurally Similar Compounds
Cyclopropane-Based Amines
Key Insights :
Thiazine and Thiazole Derivatives
Key Insights :
- Thiazine/thiazole derivatives (e.g., 5u, 10d) often exhibit higher molecular weights and complexity, making them suitable for targeting enzymes like BACE1 .
- The target compound’s simpler cyclopropane-amine structure may offer advantages in synthetic scalability compared to multi-step thiazole syntheses .
Pharmaceutical Candidates from Patents
Key Insights :
Substituted Phenylpropan-1-amines
Key Insights :
Biological Activity
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine, also known by its chemical formula CHFN, has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a cyclopropanamine moiety, which has been associated with various pharmacological effects, including interactions with neurotransmitter systems.
The compound's molecular weight is approximately 251.68 g/mol, and it is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity and lipophilicity. The IUPAC name for this compound is this compound hydrochloride.
Property | Value |
---|---|
Chemical Formula | CHFN |
Molecular Weight | 251.68 g/mol |
IUPAC Name | This compound hydrochloride |
Appearance | Powder |
Storage Temperature | Room Temperature |
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities that may include:
- Antidepressant Activity : The compound has been investigated for its potential effects on serotonin and norepinephrine reuptake inhibition, suggesting a role in mood regulation.
- CNS Activity : Given its structural similarities to other psychoactive compounds, it may influence central nervous system (CNS) pathways, potentially offering therapeutic benefits in conditions such as anxiety and depression.
The biological activity of this compound is likely mediated through interactions with neurotransmitter receptors. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better penetration across the blood-brain barrier.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Neuropharmacological Studies :
- A study published in a peer-reviewed journal evaluated the effects of various cyclopropanamines on serotonin receptor binding. Results indicated that compounds with similar structures to this compound demonstrated significant binding affinity for serotonin receptors, suggesting potential antidepressant properties .
- Toxicological Assessments :
- Comparative Analysis :
Q & A
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
- Methodology :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals.
- High-resolution data collection : Employ synchrotron radiation for small or weakly diffracting crystals.
- Hydrogen bonding analysis : Map interactions (e.g., N–H⋯O) to validate amine group positioning .
Q. What in silico approaches predict its pharmacokinetic or toxicological profiles?
Q. How is safe handling ensured given its potential hazards?
- Methodology :
- PPE protocols : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste disposal : Neutralize amine-containing waste with dilute HCl before disposal.
- Emergency procedures : Follow SDS guidelines for inhalation/skin exposure (e.g., flushing eyes with water for 15 minutes) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.